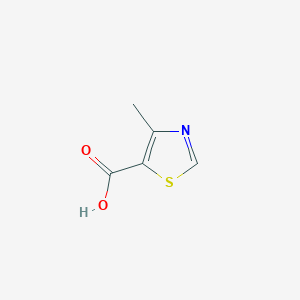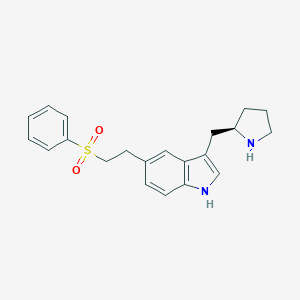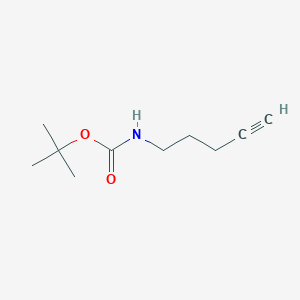
N-Boc-4-pentyne-1-amine
Vue d'ensemble
Description
N-Boc-4-pentyne-1-amine is a chemical compound that falls under the category of protected amines, specifically those with a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect the amine functionality during reactions that might otherwise react with or alter the amine group. The presence of the alkyne functionality in this compound makes it a versatile building block for further chemical transformations, particularly in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of N-Boc-protected amines, such as this compound, can be achieved through the reaction of N-Boc-aminals with organomagnesium reagents. This process involves the in situ generation of N-Boc-imine intermediates, which are then transformed into the desired N-Boc-protected propargylic amines . Additionally, the synthesis of related compounds, such as N-Boc-aminals, can be performed through dehydration condensation reactions of t-butyl carbamate (BocNH2) with various aldehydes, followed by simple filtration and washing . These methods provide a practical approach to synthesizing optically active propargylamine derivatives, which are valuable in medicinal chemistry and catalysis.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a Boc protecting group attached to an amine, and a pentynyl chain that includes a terminal alkyne group. The alkyne functionality is particularly significant as it allows for bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes . The molecular structure of this compound is thus designed to be reactive under specific conditions while remaining stable under others, making it a valuable tool for bioconjugation and labeling studies in biological systems.
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its alkyne group. For instance, it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of click chemistry. Additionally, the alkyne group can be involved in Sonogashira cross-coupling reactions, which are used to form carbon-carbon bonds between an alkyne and an aryl or vinyl halide . These reactions are highly valuable in the field of organic synthesis, allowing for the construction of complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by both the Boc protecting group and the alkyne functionality. The Boc group increases the steric bulk near the amine, which can affect the solubility and reactivity of the compound. The alkyne group, being a reactive functional group, contributes to the chemical reactivity of the compound, making it a suitable participant in various organic reactions. The specific physical properties such as melting point, boiling point, and solubility in organic solvents would be determined by the overall molecular structure and would be critical for its handling and use in chemical synthesis .
Applications De Recherche Scientifique
Synthèse organique
N-Boc-4-pentyne-1-amine est un bloc de construction précieux en synthèse organique. Son groupe amine protégé permet des réactions sélectives, ce qui le rend idéal pour la construction de molécules complexes. Il est souvent utilisé dans la synthèse de divers composés organiques en raison de sa capacité à participer à des réactions de chimie click .
Chimie médicinale
En chimie médicinale, this compound sert de lieur PROTAC. Les PROTAC sont des molécules conçues pour dégrader des protéines spécifiques au sein des cellules, offrant une approche nouvelle pour le développement de médicaments. Le groupe alcyne de ce composé lui permet de lier des molécules contenant des groupes azides par cycloaddition azide-alcyne catalysée par le cuivre (CuAAC), une pierre angulaire de la chimie bioorthogonale .
Recherche sur les polymères
La fonctionnalité alcyne de this compound est exploitée dans la recherche sur les polymères. Il peut être incorporé dans des polymères ou utilisé pour modifier la surface des matériaux, fournissant une poignée réactive pour une fonctionnalisation ultérieure par la chimie click .
Science des matériaux
En science des matériaux, this compound est utilisé pour modifier les propriétés des matériaux au niveau moléculaire. Son inclusion dans la synthèse de nouveaux matériaux peut conférer des caractéristiques uniques, telles qu'une stabilité accrue ou une réactivité nouvelle, qui sont essentielles pour le développement de matériaux avancés .
Études de bioconjugaison
This compound joue un rôle significatif dans les études de bioconjugaison. Il est utilisé pour lier diverses biomolécules les unes aux autres ou à des supports solides, facilitant l'étude des interactions biologiques et le développement d'outils de diagnostic .
Chimie analytique
En chimie analytique, this compound est utilisé comme étalon ou réactif dans diverses méthodes analytiques. Sa structure et sa réactivité bien définies le rendent adapté à une utilisation dans l'étalonnage des instruments ou le développement de nouvelles techniques analytiques .
Sciences de l'environnement
Bien que des applications spécifiques de this compound en sciences de l'environnement ne soient pas directement mentionnées dans les résultats de la recherche, des composés comme celui-ci peuvent être utilisés dans les études d'analyse et de remédiation environnementale. Ils peuvent servir de traceurs ou de réactifs dans l'étude des processus environnementaux et du comportement des polluants .
Mécanisme D'action
Target of Action
N-Boc-4-pentyne-1-amine is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC it is a part of .
Mode of Action
This compound interacts with its targets through a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This is a type of click chemistry reaction, where the alkyne group in this compound reacts with azide groups in other molecules . This reaction forms a stable triazole ring, which links the PROTAC to its target protein .
Biochemical Pathways
The biochemical pathways affected by this compound depend on the specific PROTAC it is part of and the protein that PROTAC is targeting . By causing the degradation of specific proteins, this compound can influence a variety of cellular processes .
Pharmacokinetics
It’s worth noting that the compound is soluble in dmso , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound are primarily related to the degradation of target proteins . By causing these proteins to be tagged for degradation, this compound can alter cellular processes and potentially lead to the death of cells if the degraded protein is essential for cell survival .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the CuAAC reaction to occur . Additionally, the stability of this compound can be affected by storage conditions. It is recommended to store the compound at -20°C for up to 3 years, and in solvent at -80°C for 6 months or -20°C for 1 month .
Safety and Hazards
N-Boc-4-pentyne-1-amine is classified as a Skin Corrosive 1B . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .
Propriétés
IUPAC Name |
tert-butyl N-pent-4-ynylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPJJKZSKWNWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628837 | |
| Record name | tert-Butyl pent-4-yn-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151978-50-6 | |
| Record name | tert-Butyl pent-4-yn-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(pent-4-yn-1-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

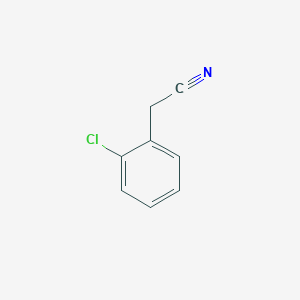


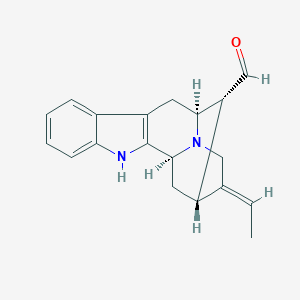
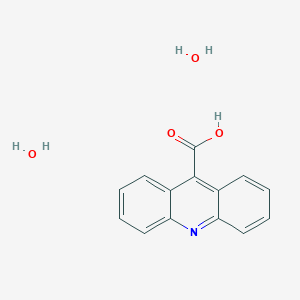
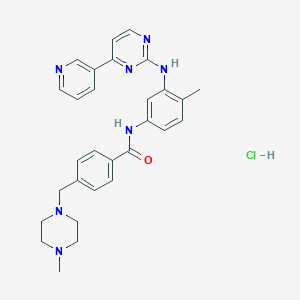
![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)
